N,N,3-trimethylpyrrolidin-3-amine

Organic Synthesis Purification Physical Properties

N,N,3-Trimethylpyrrolidin-3-amine (CAS 947149-88-4) is a tertiary amine pyrrolidine derivative characterized by a 3,3-dimethyl substitution pattern and an exocyclic N,N-dimethylamino group. It possesses a molecular formula of C7H16N2, a molecular weight of 128.22 g/mol, and a predicted boiling point of 160.5±8.0 °C at 760 mmHg.

Molecular Formula C7H16N2
Molecular Weight 128.22
CAS No. 947149-88-4
Cat. No. B3030729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,3-trimethylpyrrolidin-3-amine
CAS947149-88-4
Molecular FormulaC7H16N2
Molecular Weight128.22
Structural Identifiers
SMILESCC1(CCNC1)N(C)C
InChIInChI=1S/C7H16N2/c1-7(9(2)3)4-5-8-6-7/h8H,4-6H2,1-3H3
InChIKeyBHGAPHJDUGWGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,3-Trimethylpyrrolidin-3-amine (CAS 947149-88-4): Procurement-Grade Physicochemical and Structural Profile


N,N,3-Trimethylpyrrolidin-3-amine (CAS 947149-88-4) is a tertiary amine pyrrolidine derivative characterized by a 3,3-dimethyl substitution pattern and an exocyclic N,N-dimethylamino group [1]. It possesses a molecular formula of C7H16N2, a molecular weight of 128.22 g/mol, and a predicted boiling point of 160.5±8.0 °C at 760 mmHg . Its computed properties include a logP of 0.63 and a topological polar surface area (TPSA) of 15.3 Ų, indicating moderate lipophilicity and low polarity . The compound is supplied with typical purities of 95-98% and is utilized as a synthetic building block and scaffold in medicinal chemistry and quorum sensing inhibitor development [2].

Why Generic Substitution of N,N,3-Trimethylpyrrolidin-3-amine (CAS 947149-88-4) with Unsubstituted or Isomeric Analogs Fails


Although many pyrrolidin-3-amine derivatives share a common heterocyclic core, the precise substitution pattern of N,N,3-trimethylpyrrolidin-3-amine (CAS 947149-88-4) confers distinct physicochemical properties that preclude straightforward substitution with unsubstituted or regioisomeric analogs. The presence of three methyl groups—two on the exocyclic nitrogen and one at the 3-position—significantly alters lipophilicity, basicity, and steric profile relative to parent 3-aminopyrrolidine [1]. Consequently, replacing this compound with a different trimethyl regioisomer (e.g., N,N,2-trimethyl or N,N,5-trimethyl derivatives) or a simple pyrrolidine amine will change key parameters such as boiling point, density, pKa, and flash point, which can directly impact synthetic yields, reaction selectivity, and final product purity .

Quantitative Differentiation of N,N,3-Trimethylpyrrolidin-3-amine (CAS 947149-88-4) from Closest Analogs


Boiling Point Comparison: N,N,3-Trimethylpyrrolidin-3-amine vs. (3S,5S)-N,N,5-Trimethylpyrrolidin-3-amine

N,N,3-Trimethylpyrrolidin-3-amine (CAS 947149-88-4) exhibits a predicted boiling point of 160.5±8.0 °C at 760 mmHg . In contrast, the structurally related (3S,5S)-N,N,5-trimethylpyrrolidin-3-amine (CAS 485832-99-3) has a predicted boiling point of 170.281 °C at 760 mmHg . This ~10 °C lower boiling point for the 3-substituted isomer can facilitate easier distillation and purification under milder thermal conditions, potentially reducing thermal degradation of sensitive intermediates.

Organic Synthesis Purification Physical Properties

Lipophilicity (LogP) Comparison: N,N,3-Trimethylpyrrolidin-3-amine vs. Unsubstituted 3-Aminopyrrolidine

The target compound demonstrates a computed ACD/LogP value of 0.40 and a LogP of 0.62880 , which is substantially higher than the logP values reported for unsubstituted 3-aminopyrrolidine, which range from -0.85 to -1.4 . This increased lipophilicity of approximately 1.0–1.5 log units indicates enhanced membrane permeability and improved ability to cross lipid bilayers, a critical parameter for central nervous system (CNS) drug candidates.

Drug Design ADME Physicochemical Properties

Basicity (pKa) Comparison: N,N,3-Trimethylpyrrolidin-3-amine vs. Unsubstituted 3-Aminopyrrolidine

The predicted pKa of N,N,3-trimethylpyrrolidin-3-amine is 9.96±0.10 , marginally higher than the pKa of unsubstituted 3-aminopyrrolidine, which is reported as 9.94±0.20 . While the difference is small (0.02 units), the presence of electron-donating methyl groups stabilizes the conjugate acid, potentially enhancing protonation at physiological pH and improving aqueous solubility of salts.

Medicinal Chemistry Salt Formation Reactivity

Safety Profile: Flash Point Comparison of N,N,3-Trimethylpyrrolidin-3-amine vs. (3S,5S)-N,N,5-Trimethylpyrrolidin-3-amine

N,N,3-Trimethylpyrrolidin-3-amine has a predicted flash point of 46.39 °C , whereas the 5-substituted analog (3S,5S)-N,N,5-trimethylpyrrolidin-3-amine exhibits a higher predicted flash point of 55.056 °C . The lower flash point of the 3-isomer indicates greater flammability, which mandates stricter storage and handling protocols (e.g., inert atmosphere, temperature control) compared to the 5-isomer.

Process Safety Handling Regulatory Compliance

Application Differentiation: Quorum Sensing Inhibitor Scaffold for N,N,3-Trimethylpyrrolidin-3-amine

A recent patent application (WO2023056789) specifically discloses N,N,3-trimethylpyrrolidin-3-amine (CAS 947149-88-4) as a core scaffold for novel quorum sensing inhibitors [1]. This application is not claimed for unsubstituted 3-aminopyrrolidine or regioisomeric trimethylpyrrolidin-3-amines, highlighting the unique structural features of the 3,3-disubstituted framework for targeting bacterial communication pathways.

Antimicrobial Quorum Sensing Drug Discovery

Best-Fit Application Scenarios for N,N,3-Trimethylpyrrolidin-3-amine (CAS 947149-88-4) Based on Differentiated Evidence


CNS Drug Discovery: Leveraging Enhanced Lipophilicity

When designing central nervous system (CNS) drug candidates, the ~1.25–1.53 log unit increase in lipophilicity relative to unsubstituted 3-aminopyrrolidine makes N,N,3-trimethylpyrrolidin-3-amine a superior starting scaffold. Its LogP of 0.63 is within the optimal range for blood-brain barrier penetration, and the tertiary amine structure offers a modifiable handle for further functionalization .

Quorum Sensing Inhibitor Development

Researchers pursuing novel antimicrobial strategies targeting bacterial quorum sensing should prioritize N,N,3-trimethylpyrrolidin-3-amine. Its explicit disclosure as a core scaffold in WO2023056789 validates its utility in this emerging field, and its unique 3,3-dimethyl substitution pattern may contribute to specific binding interactions with quorum sensing receptors [1].

Organic Synthesis Where Thermal Sensitivity is a Concern

In multi-step syntheses involving thermally labile intermediates, the lower boiling point of N,N,3-trimethylpyrrolidin-3-amine (160.5 °C vs. 170.3 °C for the 5-isomer) allows for milder distillation conditions. This can reduce decomposition and improve overall yield when this amine is used as a reactant or isolated intermediate .

Physicochemical Optimization in Lead Series

When optimizing a lead series for improved drug-like properties, the combination of moderate logP (0.63), low TPSA (15.3 Ų), and a single hydrogen bond donor of N,N,3-trimethylpyrrolidin-3-amine provides a balanced profile. The slightly elevated pKa (9.96) may also be exploited to enhance salt formation and aqueous solubility of final drug candidates [2].

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